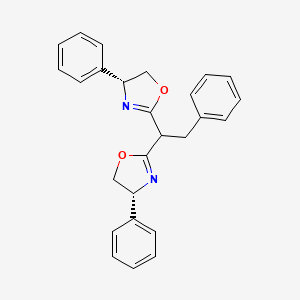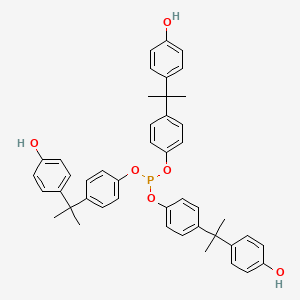
4-(hydroxymethyl)-1-methylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Hydroxymethyl)-1-methylquinolin-2(1H)-one is a quinoline derivative with a hydroxymethyl group at the 4-position and a methyl group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hydroxymethyl)-1-methylquinolin-2(1H)-one typically involves the reaction of 4-chloro-1-methylquinolin-2(1H)-one with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxymethyl group replaces the chlorine atom. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
4-(Hydroxymethyl)-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 4-(hydroxymethyl)-1-methylquinoline using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in substitution reactions, forming ethers or esters when reacted with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or carboxylic acids in the presence of acid catalysts.
Major Products
Oxidation: 4-Formyl-1-methylquinolin-2(1H)-one or 4-carboxy-1-methylquinolin-2(1H)-one.
Reduction: 4-(Hydroxymethyl)-1-methylquinoline.
Substitution: 4-(Alkoxymethyl)-1-methylquinolin-2(1H)-one or 4-(Acetoxymethyl)-1-methylquinolin-2(1H)-one.
科学的研究の応用
4-(Hydroxymethyl)-1-methylquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes
作用機序
The mechanism of action of 4-(hydroxymethyl)-1-methylquinolin-2(1H)-one is not well-documented. its structural features suggest it may interact with biological targets through hydrogen bonding and hydrophobic interactions. The hydroxymethyl group can form hydrogen bonds with amino acid residues in proteins, while the quinoline ring can engage in π-π stacking interactions with aromatic residues.
類似化合物との比較
Similar Compounds
4-Hydroxyquinoline: Lacks the hydroxymethyl group but shares the quinoline core.
4-(Hydroxymethyl)quinoline: Similar structure but without the methyl group at the 1-position.
1-Methylquinolin-2(1H)-one: Lacks the hydroxymethyl group.
Uniqueness
4-(Hydroxymethyl)-1-methylquinolin-2(1H)-one is unique due to the presence of both the hydroxymethyl and methyl groups, which can influence its reactivity and interactions with biological targets. This combination of functional groups can enhance its solubility and binding affinity in various applications .
特性
分子式 |
C11H11NO2 |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
4-(hydroxymethyl)-1-methylquinolin-2-one |
InChI |
InChI=1S/C11H11NO2/c1-12-10-5-3-2-4-9(10)8(7-13)6-11(12)14/h2-6,13H,7H2,1H3 |
InChIキー |
VTYDSAOMKQENIX-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(=CC1=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


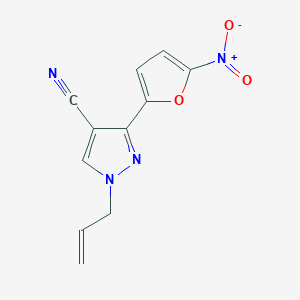
![Benzo[d]isoxazole-3,4-diamine hydrochloride](/img/structure/B12873863.png)
![3-Benzyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12873864.png)
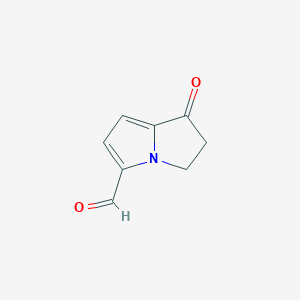
![2-Chloro-1-(2-(difluoromethoxy)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12873877.png)

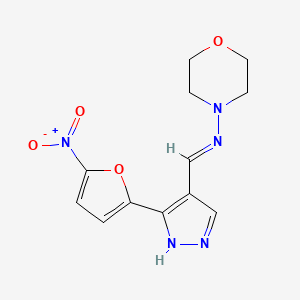
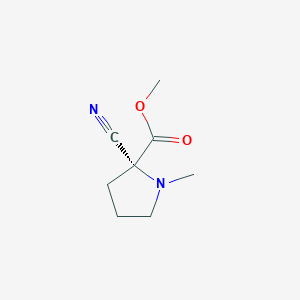


![2-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12873909.png)

